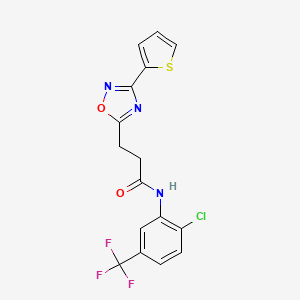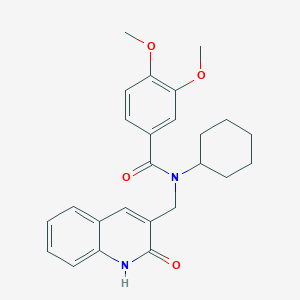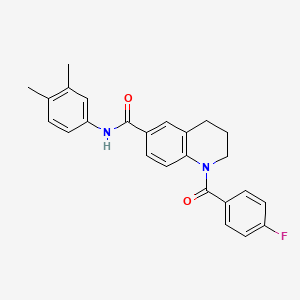
4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-(p-tolyl)ethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-(p-tolyl)ethyl)aniline, commonly known as INPO, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of INPO is not fully understood. However, studies have suggested that INPO exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and reducing angiogenesis. INPO's antimicrobial activity is believed to be due to its ability to disrupt the bacterial cell membrane. The neuroprotective effects of INPO are thought to be mediated through its antioxidant properties.
Biochemical and Physiological Effects:
INPO has been shown to have minimal toxicity in vitro and in vivo studies. Moreover, studies have indicated that INPO does not induce genotoxicity, mutagenicity, or cytotoxicity. INPO has also been shown to have a low binding affinity to human serum albumin, indicating its potential for high bioavailability and distribution.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
INPO's advantages in lab experiments include its high potency, low toxicity, and potential for high bioavailability and distribution. However, INPO's limitations include its limited solubility in water, which may affect its efficacy in some applications.
Direcciones Futuras
There are several future directions for INPO research, including its potential use as a therapeutic agent for cancer, bacterial infections, and neurodegenerative diseases. Moreover, further studies are needed to explore the mechanism of action of INPO and its potential for drug development. Additionally, the development of INPO analogs with improved solubility and efficacy may enhance its potential for therapeutic applications.
Conclusion:
In conclusion, INPO is a novel compound with promising potential in various scientific research areas. Its high potency, low toxicity, and potential for high bioavailability and distribution make it an attractive candidate for drug development. Further research is needed to explore its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of INPO involves the reaction of 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline with p-toluenesulfonyl chloride and triethylamine in dichloromethane followed by the reaction with N-ethyl-N-(4-hydroxyphenyl)propanamide in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine in dimethylformamide. The final product is obtained after purification through flash chromatography.
Aplicaciones Científicas De Investigación
INPO has shown promising results in various scientific research areas, including cancer treatment, antimicrobial activity, and neuroprotection. Studies have shown that INPO has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. INPO has also demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. Moreover, INPO has shown neuroprotective effects against oxidative stress-induced damage in neuronal cells.
Propiedades
IUPAC Name |
N-[1-(4-methylphenyl)ethyl]-2-nitro-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-12(2)19-22-20(27-23-19)16-9-10-17(18(11-16)24(25)26)21-14(4)15-7-5-13(3)6-8-15/h5-12,14,21H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDFIIYNRUHGPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC2=C(C=C(C=C2)C3=NC(=NO3)C(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-Methylphenyl)ethyl]-2-nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B7714531.png)




![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide](/img/structure/B7714558.png)




![N-(3,5-dichlorophenyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide](/img/structure/B7714599.png)
![ethyl 4-(2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetyl)piperazine-1-carboxylate](/img/structure/B7714600.png)

![7-(1-Ethoxyethyl)bicyclo[4.1.0]heptane](/img/structure/B7714618.png)